![molecular formula C16H29ClO B8038789 Palmitoleoyl chloride](/img/structure/B8038789.png)
Palmitoleoyl chloride
Overview
Description
Palmitoleoyl chloride is a useful research compound. Its molecular formula is C16H29ClO and its molecular weight is 272.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Influence on Lipid Bilayers : Palmitoleoyl chloride has been studied for its effect on lipid bilayers. For example, Pabst et al. (2007) investigated the impact of sodium and calcium chloride on palmitoyl-oleoyl phosphatidylcholine bilayers, revealing that these salts lead to a significant increase in order within the lipid bilayer, consequently decreasing bilayer elasticity and shifting the main phase transition temperature (Pabst et al., 2007).
Protein Palmitoleoylation : Zheng et al. (2016) synthesized ω-alkynyl cis- and trans-palmitoleic acids as chemical probes to directly study protein palmitoleoylation, which plays a critical role in cell signaling (Zheng, Jarugumilli, Chen, & Wu, 2016).
Response to Cold Shock in Bacteria : Carty, Sreekumar, and Raetz (1999) discovered that Escherichia coli exposed to cold shock synthesize a novel palmitoleoyl-acyl carrier protein-dependent acyltransferase, indicating a role in maintaining membrane fluidity at lower temperatures (Carty, Sreekumar, & Raetz, 1999).
Neutron Reflectometry in Membrane Studies : Benedetto et al. (2014) employed neutron reflectometry to study the structure and stability of phospholipid bilayers hydrated by room-temperature ionic liquid/water solutions, including palmitoyl-oleoyl-sn-glycero-3-phosphocholine (POPC) (Benedetto et al., 2014).
Synthesis for Cosmetic Applications : Fang Yinjun (2008) synthesized 1,4-dipalmitoyl hydroxyroline from L-hydroxyproline and palmitoyl chloride for potential use as a skin anti-aging agent in cosmetics (Yinjun, 2008).
Antibacterial Properties of Derivatives : Baba (2014) investigated the antibacterial properties of synthesized palmitoyl amino acids and their aromatic analogues, though they were found to possess no antibacterial activity against the tested microorganisms (Baba, 2014).
Interaction with Alkali Metal Chlorides : Klasczyk et al. (2010) studied the interaction of alkali metal chlorides with lipid vesicles made of palmitoyloleoylphosphatidylcholine (POPC), revealing insights into the binding process at physiological conditions (Klasczyk, Knecht, Lipowsky, & Dimova, 2010).
Molecular Dynamics Simulation : Mukhopadhyay, Monticelli, and Tieleman (2004) conducted molecular dynamics simulations of a palmitoyl-oleoyl phosphatidylserine (POPS) lipid bilayer with Na+ counterions and NaCl, investigating the structure of the negatively charged lipid bilayer and the effect of salt on its structure (Mukhopadhyay, Monticelli, & Tieleman, 2004).
properties
IUPAC Name |
(Z)-hexadec-9-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3/b8-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQFJZYVQNXVRY-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoleoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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